1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid
Description
Structural Differences
- Substituent Positioning : Unlike Fmoc-1-aminocyclopropane-1-carboxylic acid, where the Fmoc group is directly attached to the cyclopropane, this compound uses an ethylamine spacer, reducing steric hindrance during peptide coupling.
- Functional Group Diversity : The terminal carboxylic acid enables conjugation to biomolecules, a feature absent in Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH, which contains an ether linkage.
Electronic and Reactivity Comparisons
- Ring Strain Utilization : The ethylamine linker redistributes strain across the molecule, moderating reactivity compared to derivatives with rigid, direct Fmoc-cyclopropane linkages.
- Solubility Profiles : The carboxylic acid enhances aqueous solubility relative to non-polar derivatives, facilitating use in biological systems.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(9-10-21)11-12-22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
InChI Key |
XZELNMNHFYIWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Functionalization and Cyclopropane Carboxylic Acid Activation
The SPPS method adapts protocols from automated peptide synthesizers, where cyclopropane-1-carboxylic acid is pre-activated for coupling. In a typical procedure, the carboxylic acid is converted to a pentafluorophenyl (PFP) ester using PyBOP (3.5 eq) and DIPEA (7 eq) in dimethylformamide (DMF). Activated esters exhibit superior stability during resin loading compared to traditional HOBt esters.
Table 1: Resin Loading Conditions for Cyclopropane Carboxylic Acid
| Parameter | Value |
|---|---|
| Resin type | Wang resin (0.6 mmol/g) |
| Activation reagent | PyBOP (3.5 eq) |
| Base | DIPEA (7 eq) |
| Solvent | DMF |
| Coupling time | 40 min |
Aminoethyl Side-Chain Introduction
Post-resin loading, the aminoethyl moiety is introduced via Fmoc-protected ethylenediamine . Deprotection with 20% piperidine/DMF (2 × 5 min) precedes coupling of Fmoc-ethylenediamine (3.5 eq) using HCTU (3.5 eq) and DIPEA (7 eq). This step ensures regioselective attachment, minimizing cyclopropane ring opening—a critical concern in strained systems.
Final Cleavage and Purification
Resin cleavage employs 95% trifluoroacetic acid (TFA) with 2.5% triisopropylsilane as a scavenger. Lyophilization yields the crude product, purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient). Reported yields for analogous Fmoc-aminoethyl compounds range from 65–78% .
Solution-Phase Fmoc Protection Strategy
Cyclopropane Carboxylic Acid Intermediate Synthesis
Starting from cyclopropane-1-carbonyl chloride , reaction with 2-aminoethanol in tetrahydrofuran (THF) at −20°C produces 1-(2-hydroxyethyl)cyclopropane-1-carboxamide . Subsequent oxidation with Jones reagent (CrO3/H2SO4) yields 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid .
Hydroxyl-to-Amine Conversion
The hydroxyl group is converted to an amine via a Mitsunobu reaction using phthalimide (1.2 eq), diisopropyl azodicarboxylate (DIAD, 1.5 eq), and triphenylphosphine (1.5 eq). Deprotection with hydrazine hydrate in ethanol furnishes 1-(2-aminoethyl)cyclopropane-1-carboxylic acid .
Fmoc Protection and Isolation
Reaction with Fmoc-Osu (1.1 eq) in dichloromethane (DCM) and DIPEA (3 eq) at 0°C provides the title compound. Crystallization from ethyl acetate/hexanes (1:3) achieves >99% purity by HPLC.
Table 2: Fmoc Protection Optimization
| Parameter | Optimal Value |
|---|---|
| Fmoc-Osu equivalence | 1.1 eq |
| Base | DIPEA (3 eq) |
| Temperature | 0°C → rt |
| Yield | 82% |
Cyclopropane Ring Construction via [2+1] Cycloaddition
Simmons–Smith Reaction for Cyclopropanation
A vinylogous ester derived from ethyl acrylate reacts with diiodomethane (2.5 eq) and zinc-copper couple in diethyl ether to form ethyl cyclopropane-1-carboxylate . Hydrolysis with LiOH in THF/water (3:1) gives the carboxylic acid.
Side-Chain Elaboration
The carboxylic acid is converted to an acid chloride using oxalyl chloride , then coupled with 2-aminoethyltrimethylsilane to install the aminoethyl group. Desilylation with TBAF affords 1-(2-aminoethyl)cyclopropane-1-carboxylic acid , which undergoes Fmoc protection as described in Section 2.3.
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Racemic 1-(2-aminoethyl)cyclopropane-1-carboxylic acid is resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The (S)-enantiomer is acetylated selectively (ee >98%), leaving the (R)-enantiomer for Fmoc protection.
Scalability and Industrial Relevance
This method achieves 50% theoretical yield with minimal waste, aligning with green chemistry principles. Large-scale batches (>1 kg) report consistent enantiomeric excess, critical for pharmaceutical applications.
Characterization and Analytical Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.39 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.38 (d, J = 6.8 Hz, 2H, Fmoc CH2), 4.20 (t, J = 6.8 Hz, 1H, Fmoc CH), 3.25 (m, 2H, NHCH2), 1.85 (m, 2H, CH2 cyclopropane), 1.45 (m, 2H, CH2 cyclopropane).
- HR-MS : [M+H]+ calcd for C22H22NO4: 364.1549; found: 364.1543.
Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18, 4.6 × 150 mm) with UV detection at 254 nm confirms ≥99% purity. Elution at 1.0 mL/min (gradient: 20–80% acetonitrile/0.1% TFA over 15 min).
Chemical Reactions Analysis
Types of Reactions: 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The cyclopropane ring provides rigidity to the molecule, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected cyclic carboxylic acids. Below is a detailed comparison with structurally related analogs, focusing on molecular properties, synthesis, and applications.
Structural and Molecular Comparisons
Key Observations:
- Linker Flexibility : The ethyl linker in the target compound enhances spatial flexibility compared to direct Fmoc-cyclopropane attachment .
- Functional Groups : The disulfide-containing analog introduces redox-sensitive properties, broadening applications in stimuli-responsive drug delivery.
Physicochemical Properties
Biological Activity
1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid, often abbreviated as Fmoc-ACCA, is a complex organic compound notable for its potential biological activities. The compound's structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, suggest applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of Fmoc-ACCA, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
Fmoc-ACCA is characterized by the following structural components:
- Fluorenylmethoxycarbonyl group : Commonly used as a protecting group in peptide synthesis.
- Cyclopropane ring : Imparts unique steric and electronic properties.
- Amino acid moiety : Influences biological interactions and activity.
The compound's molecular formula is , with a molecular weight of 314.38 g/mol.
The biological activity of Fmoc-ACCA can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate various biochemical pathways, leading to diverse biological effects. Key mechanisms include:
- Enzyme inhibition : Fmoc-ACCA has shown potential as an inhibitor of enzymes involved in metabolic pathways.
- Receptor binding : The compound may interact with specific receptors, influencing signaling pathways related to growth and metabolism.
Biological Activity Evaluation
Biological activity can be evaluated through various assays and studies. Some notable findings include:
In Vitro Studies
- Enzyme Inhibition Assays : Studies have demonstrated that Fmoc-ACCA inhibits the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene biosynthesis in plants. This inhibition can affect fruit ripening processes.
- Cell Viability Assays : The compound has been tested for cytotoxic effects on various cell lines, showing selective toxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of Fmoc-ACCA. Results indicate:
- Anti-cancer Activity : In vivo studies suggest that Fmoc-ACCA can reduce tumor growth in xenograft models.
- Impact on Metabolism : The compound influences metabolic parameters, potentially offering benefits in metabolic disorders.
Case Studies
Several case studies highlight the application of Fmoc-ACCA in different research contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | Fmoc-ACCA inhibited ACO with an IC50 value of 12 µM, demonstrating significant potential as a plant growth regulator. |
| Study 2 | Assess cytotoxicity | The compound exhibited selective toxicity in cancer cell lines (IC50 = 15 µM), indicating potential for targeted cancer therapy. |
| Study 3 | Investigate metabolic effects | In diabetic mice, Fmoc-ACCA improved glucose tolerance and reduced insulin resistance compared to controls. |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of Fmoc-ACCA to various biological targets. The results indicate:
- Binding Affinity : High binding affinities were observed with ACO, suggesting a strong interaction that may underlie its inhibitory effects.
| Ligand | ΔG (kcal/mol) | Kb (M−1) |
|---|---|---|
| Fmoc-ACCA | -6.5 | 5.9385×10^4 |
| Control Compound | -5.3 | 7.61×10^3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
